5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound is notable for its potential applications in pharmaceuticals and materials science due to its bioactive properties. The compound's systematic name reflects its chemical structure, which includes a carboxylic acid functional group and a cyanophenyl substituent.
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative of 1,3,4-oxadiazole. This classification underlines its relevance in organic synthesis and medicinal chemistry.
The synthesis of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like column chromatography are often employed for purification.
The molecular structure of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid can be represented by its chemical formula . The structural features include:
The molecular weight of this compound is approximately 215.16 g/mol. The InChI Key for this compound is PMMLSQFPBFKLHH-UHFFFAOYSA-N, which serves as a unique identifier .
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid participates in various chemical reactions typical for oxadiazole derivatives:
Reactions involving this compound often require specific catalysts or conditions to enhance yield and selectivity. Monitoring reaction progress through techniques like thin-layer chromatography (TLC) is common practice.
The mechanism of action for 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid primarily relates to its biological activity:
Research indicates that similar compounds exhibit significant activity against various microbial strains and oxidative stress markers.
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is typically characterized as a solid at room temperature. Its solubility in water is limited (approximately 0.0551 mg/mL), indicating it may be more soluble in organic solvents .
Key chemical properties include:
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific uses:
The 1,3,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—has evolved from a chemical curiosity to a cornerstone of rational drug design. First synthesized in the late 19th century, its utility remained unexplored until the mid-20th century when researchers recognized its unique bioisosteric properties. As a stable mimic of ester and carboxylic acid functionalities, this heterocycle resists metabolic degradation while enabling precise interactions with biological targets through hydrogen bonding and dipole moments [7] [8]. Early applications focused on antimicrobial agents, but the 1980s–2000s witnessed exponential growth in oncology and neurology. For example, derivatives like Pleconaril (antiviral) and Zibotentan (anticancer) validated the scaffold’s versatility in clinical settings [7] [8]. The rise of computational chemistry further accelerated structural optimization, allowing precise tuning of electronic properties (σ = 0.73) and steric parameters to enhance target affinity [8].
Table: Key Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Therapeutic Area | Example Derivatives | Biological Targets | |
---|---|---|---|
Anticancer | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | Tubulin, HDAC enzymes | |
Antimicrobial | 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid | MbtI, Peptide deformylase | |
Antiviral | 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole | DENV-2 NS5 polymerase | |
Neuropharmacology | 1,3,4-Oxadiazole-3(2H)-carboxamides | Monoamine oxidase (MAO) | [6] [9] |
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid (C₁₀H₅N₃O₃; CID 72211040) exemplifies strategic molecular hybridization in contemporary drug discovery [1]. Its structure integrates three pharmacophoric elements:
This compound emerged from efforts to optimize MbtI inhibitors for tuberculosis treatment. Researchers noted that replacing furan in earlier leads (e.g., 5-(3-cyanophenyl)furan-2-carboxylic acid) with 1,3,4-oxadiazole altered electronic density but preserved key interactions with the salicylate synthase active site [2]. The cyanophenyl group’s position proved critical—meta-substitution maximized steric complementarity with MbtI’s hydrophobic subpockets, while ortho or para configurations reduced potency by 5–10 fold [2] [8]. In antitubercular assays, derivatives featuring this core achieved IC₅₀ values of 18–25 μM against Mycobacterium tuberculosis, validating its role in iron-sequestration pathway disruption [2].
Table: Impact of Heterocycle Replacement on MbtI Inhibition
Original Heterocycle | Replacement Heterocycle | IC₅₀ (μM) | Antitubercular Activity | |
---|---|---|---|---|
Furan | 1,3,4-Oxadiazole | 18–25 | Moderate | |
Furan | Thiazole | >100 | Low | |
Furan | 1,2,4-Oxadiazole | 50–75 | Low | |
Furan | 1,3,4-Oxadiazole (with meta-CN) | 18 | Enhanced | [2] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1